Methyl-(2-M-tolyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(2-M-tolyl-ethyl)-amine is a tertiary amine that can be synthesized through N-methylation of primary or secondary amines. This compound is relevant in the context of pharmaceuticals and heterocyclic chemistry, where it can be used to modify heteroaromatic systems and create functionalized pharmaceutical intermediates.
Synthesis Analysis
The synthesis of tertiary N-methylamines like Methyl-(2-M-tolyl-ethyl)-amine can be achieved using a palladium-loaded titanium dioxide (Pd/TiO2) photocatalyst, which facilitates the N-methylation with methanol under mild conditions. This photocatalytic method allows for the functionalization of amines bearing N-, O-, and S-containing heteroaromatic functionalities, providing a pathway to synthesize pharmaceuticals containing N-methyl or ethyl groups .
Another sustainable approach involves the use of a single-site manganese catalyst to synthesize N-methyl/ethyl amines directly from nitroarenes. This method is highly selective and allows for the large-scale synthesis of N-CH3 aniline derivatives, showcasing excellent functional group tolerance .
Additionally, an iron(0) complex with a cyclopentadienone ligand can catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This process operates under mild and basic conditions through a hydrogen autotransfer borrowing process, with DFT calculations suggesting that molecular hydrogen plays a dual role as a reducing agent and as an additive to shift thermodynamic equilibria .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of Methyl-(2-M-tolyl-ethyl)-amine, the general structure of tertiary N-methylamines synthesized through these methods would consist of a central nitrogen atom bonded to three carbon-containing groups, one of which would be the 2-methyl-ethyl moiety, and another being a phenyl group derived from the tolyl component.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl-(2-M-tolyl-ethyl)-amine include N-methylation, which is the transfer of a methyl group to a nitrogen atom of an amine. The photocatalytic method using Pd/TiO2, the manganese-catalyzed synthesis from nitroarenes, and the iron-catalyzed process with methanol or ethanol all represent different chemical reactions that achieve this N-methylation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Summary of the Application
The research involves the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives. These derivatives are significant as they act as a major building block in many natural products, pharmaceuticals, and biologically active compounds .
Methods of Application or Experimental Procedures
The method involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. The addition of aryldifluoromethyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives .
Results or Outcomes
The method resulted in the synthesis of a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions .
2. (2-M-TOLYL-ETHYL)-HYDRAZINE
Summary of the Application
(2-M-TOLYL-ETHYL)-HYDRAZINE is used for experimental and research purposes . The specific applications can vary widely depending on the research context.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific research context and objectives .
Results or Outcomes
The results or outcomes would also depend on the specific research context and objectives .
3. 2-(m-Tolyl)ethyl bromide
Summary of the Application
2-(m-Tolyl)ethyl bromide is a biochemical reagent . It is used in various biochemical experiments and research.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific research context and objectives .
Results or Outcomes
The results or outcomes would also depend on the specific research context and objectives .
4. (2-M-TOLYL-ETHYL)-HYDRAZINE HYDROCHLORIDE
Summary of the Application
(2-M-TOLYL-ETHYL)-HYDRAZINE HYDROCHLORIDE is used for experimental and research purposes . The specific applications can vary widely depending on the research context.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific research context and objectives .
Results or Outcomes
The results or outcomes would also depend on the specific research context and objectives .
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes in contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and avoid breathing mist, gas, or vapors .
properties
IUPAC Name |
N-methyl-2-(3-methylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKJKNZCZIBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628814 |
Source
|
Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2-M-tolyl-ethyl)-amine | |
CAS RN |
137069-23-9 |
Source
|
Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.